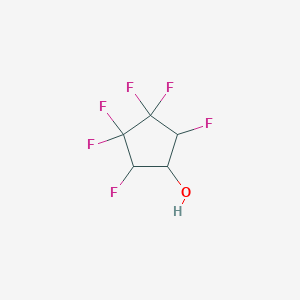
2,3,3,4,4,5-Hexafluorocyclopentanol, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4,4,5-Hexafluorocyclopentanol (HFCP) is a fluorinated alcohol with a molecular formula of C5H2F6O. It is a colorless liquid with a boiling point of around 118°C and a melting point of -100°C. HFCP is a versatile reagent used in a variety of industrial and scientific applications, including synthesis, chromatography, and catalysis. In
Wissenschaftliche Forschungsanwendungen
2,3,3,4,4,5-Hexafluorocyclopentanol, 97% is used in a variety of scientific research applications, including chromatography, synthesis, and catalysis. It is used as a solvent in gas chromatography and high-performance liquid chromatography, and is also used as a reagent in organic synthesis. 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% is also used as a catalyst in the synthesis of polymers and other organic compounds.
Wirkmechanismus
2,3,3,4,4,5-Hexafluorocyclopentanol, 97% acts as a Lewis acid, which is a type of acid that can form a bond with a Lewis base. The Lewis acid-base reaction is an important and versatile reaction in organic chemistry, and is used in the synthesis of a variety of compounds. 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% is also used as a catalyst in certain reactions, such as the Diels-Alder reaction, which is used to synthesize polymers and other organic compounds.
Biochemical and Physiological Effects
2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has been studied for its biochemical and physiological effects, but the exact mechanism of action is still not fully understood. It is known to have an effect on the metabolism of fatty acids, and it has been shown to inhibit the growth of certain bacteria. It has also been shown to have an effect on the metabolism of certain hormones, and it has been studied for its potential anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has several advantages and limitations when used in laboratory experiments. One advantage is its low toxicity, which makes it safe to handle and use in a laboratory setting. It is also a relatively inexpensive reagent, which makes it cost-effective for many experiments. However, it has a low boiling point, which can make it difficult to use in experiments that require high temperatures. It also has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has a variety of potential applications in the fields of organic synthesis, chromatography, and catalysis. It has been studied for its potential anti-inflammatory and anti-cancer properties, and further research is needed to understand its mechanism of action. It has also been studied for its potential as a solvent for gas chromatography and high-performance liquid chromatography, and further research is needed to understand its properties in these applications. Additionally, 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has been studied for its potential use as a catalyst in the synthesis of polymers and other organic compounds, and further research is needed to understand its catalytic properties. Finally, 2,3,3,4,4,5-Hexafluorocyclopentanol, 97% has been studied for its potential use in the synthesis of pharmaceuticals, and further research is needed to understand its potential applications in this field.
Synthesemethoden
2,3,3,4,4,5-Hexafluorocyclopentanol, 97% can be synthesized from the reaction of hexafluoropropene and anhydrous hydroxide. The reaction is initiated by the addition of a base, such as sodium hydroxide, potassium hydroxide, or calcium hydroxide, to hexafluoropropene. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent the formation of byproducts. The product is then purified by distillation or extraction.
Eigenschaften
IUPAC Name |
2,3,3,4,4,5-hexafluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O/c6-2-1(12)3(7)5(10,11)4(2,8)9/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFKWJJNBFFYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1F)(F)F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,4,4,5-Hexafluorocyclopentanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


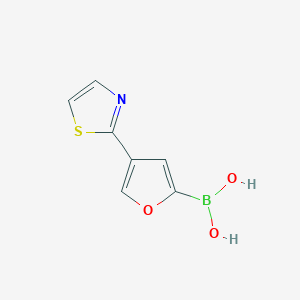
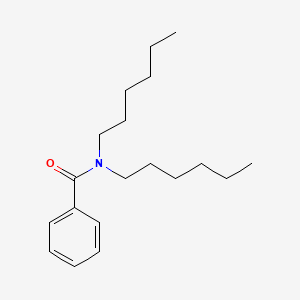
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

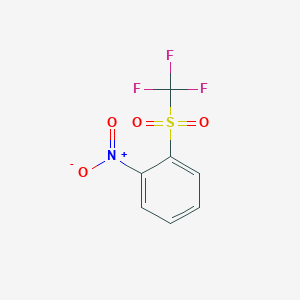

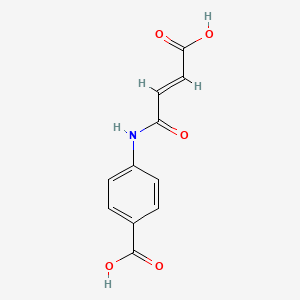
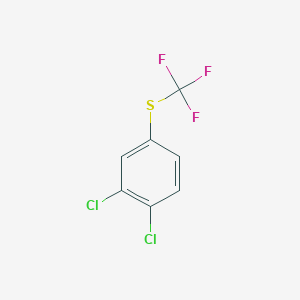
![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
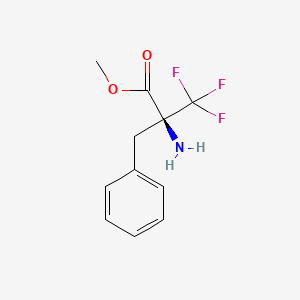
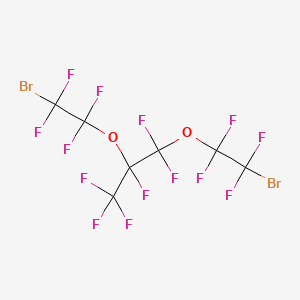
![Perfluoro-[2,3-bis(2-bromoethoxy)butane], 97%](/img/structure/B6342541.png)
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)